8-Amino-1,7-naphthyridine-3-carboxylic acid
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Overview
Description
8-Amino-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 8th position and a carboxylic acid group at the 3rd position on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,7-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
8-Amino-1,7-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Amino-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
1,8-Naphthyridine: Contains a similar naphthyridine core but with different substitution patterns.
1,5-Naphthyridine: Another isomer with distinct biological activities and synthetic routes.
1,6-Naphthyridine: Known for its anticancer properties and different reactivity compared to 1,7-naphthyridine.
Uniqueness: 8-Amino-1,7-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
8-amino-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4H,(H2,10,11)(H,13,14) |
InChI Key |
JVLYWIGVZNGTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)C(=O)O)N |
Origin of Product |
United States |
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